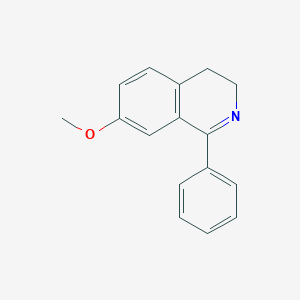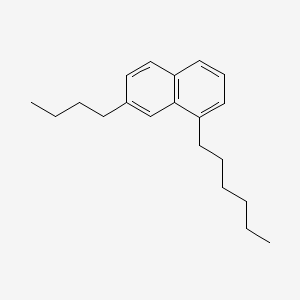
N-(4-hydroxybutyl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxybutyl)quinoline-6-carboxamide is a chemical compound that belongs to the quinoline carboxamide family This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxybutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents such as N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a quinoline-6-carboxamide derivative with a carbonyl group, while substitution reactions may yield halogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
N-(4-hydroxybutyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxybutyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to down-regulate Bcl-2 and up-regulate BAX and Caspase-3, leading to apoptosis (programmed cell death) in cancer cells . Additionally, it may inhibit the activity of Pim-1 kinase, thereby disrupting cell survival and proliferation pathways .
Comparación Con Compuestos Similares
N-(4-hydroxybutyl)quinoline-6-carboxamide can be compared with other quinoline carboxamide derivatives, such as:
4-hydroxy-N-(4-hydroxyphenyl)quinoline-2-carboxamide: Known for its efficiency in CO2 hydrogenation.
N-phenyl isoquinoline-1-carboxamide: Exhibits high catalytic activity in formic acid dehydrogenation.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
N-(4-hydroxybutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-9-2-1-7-16-14(18)12-5-6-13-11(10-12)4-3-8-15-13/h3-6,8,10,17H,1-2,7,9H2,(H,16,18) |
Clave InChI |
RKAIDSSGAQROHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCO)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)


![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)



